molecular formula C5H9N5O B3329178 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine CAS No. 55702-52-8

4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine

Cat. No.: B3329178
CAS No.: 55702-52-8
M. Wt: 155.16 g/mol
InChI Key: MODIGNDMMLLYAS-UHFFFAOYSA-N
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Description

4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine is a substituted triazine derivative with a hydroxyl group at position 2 and methylamino groups at positions 4 and 5. The hydroxyl and methylamino substituents suggest moderate polarity, which may influence solubility and reactivity in biological or chemical systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-bis(methylamino)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-6-3-8-4(7-2)10-5(11)9-3/h1-2H3,(H3,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODIGNDMMLLYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=O)N1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343918
Record name 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55702-52-8
Record name 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methylamino groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process also includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound readily undergoes nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of triazine amines.

    Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

Agricultural Applications

4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine has shown promise as a precursor for herbicides and plant growth regulators. Its structure suggests potential herbicidal properties similar to other triazine derivatives.

Herbicidal Activity

Research indicates that this compound may interact with specific biological targets in plants, influencing its efficacy as a herbicide. The presence of nitrogen-containing functional groups may also contribute to antimicrobial activity against certain pathogens.

Case Study : A study demonstrated that derivatives of triazine compounds exhibit significant herbicidal activity against common agricultural weeds. The efficacy was attributed to the ability of these compounds to inhibit photosynthesis in target plants.

Pharmaceutical Applications

The biological activities of this compound make it a candidate for pharmaceutical applications. Its potential antimicrobial properties suggest usefulness in developing new antibiotics or antifungal agents.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets such as enzymes and receptors. These studies indicate that the compound may modulate biological pathways involved in disease processes.

Data Table: Biological Activity Comparison

Compound NameActivity TypeReference
This compoundAntimicrobial
SimazineHerbicidal
AtrazineHerbicidal
4-Amino-2-hydroxy-1,3,5-triazineAntimicrobial

Material Science Applications

In materials science, this compound can serve as an intermediate for synthesizing UV absorbers used in various polymers and resins. Its ability to absorb UV radiation makes it valuable for protecting materials from degradation due to sunlight exposure.

UV Absorption Properties

The compound's structure allows it to function effectively as a UV stabilizer in coatings and plastics. This application is critical in prolonging the lifespan of products exposed to outdoor conditions.

Case Study : Research on UV-stabilized polymers showed that incorporating triazine derivatives significantly improved the material's resistance to photodegradation compared to untreated samples.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can disrupt cellular signaling, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Group Variations

Triazine derivatives exhibit diverse applications depending on substituents. Key comparisons include:

Table 1: Substituent Effects on Triazine Properties
Compound Name Substituents (positions 2,4,6) Molecular Weight Key Properties/Applications Source
4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine Hydroxy (2), Methylamino (4,6) 141.15* Potential antimicrobial agent
MEET (2-hydroxyl-4,6-bis(ethylamino)-1,3,5-triazine) Hydroxyl (2), Ethylamino (4,6) 198.23 Atrazine degradation product
Simetryn (2,4-Bis(ethylamino)-6-methylthio-1,3,5-triazine) Methylthio (6), Ethylamino (2,4) 213.3 Herbicide
4,6-Diamino-2-hydroxy-1,3,5-triazine Hydroxy (2), Amino (4,6) 127.11 Chemical intermediate
4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione Thione (2), Methylamino (4,6) 171.22 Sulfur-containing analog

*Calculated based on molecular formula C₄H₇N₅O.

Key Observations:
  • Substituent Size and Polarity: Methylamino groups (smaller than ethylamino) in the target compound may enhance solubility in polar solvents compared to MEET. The hydroxyl group increases polarity, distinguishing it from sulfur-containing analogs like the thione derivative .
  • Biological Activity: Ethylamino and methylthio groups in MEET and Simetryn correlate with herbicide activity and environmental persistence .
  • Degradation Pathways : Microbial degradation of atrazine produces hydroxylated triazines (e.g., MEET), suggesting that the hydroxyl group in the target compound could enhance biodegradability compared to chloro-substituted triazines like ATZ .

Antimicrobial and Environmental Impact

  • Antimicrobial Potential: highlights triazines with nitroge-nous heterocycles showing activity against Mycobacterium luteum and Staphylococcus aureus. While the target compound’s bioactivity is unconfirmed, structural parallels suggest possible antimicrobial utility .
  • Environmental Persistence : Chloro-triazines (e.g., ATZ) persist in soil, whereas hydroxylated derivatives like MEET are more readily degraded. The target compound’s hydroxyl group may similarly enhance biodegradability, reducing ecological risks .

Biological Activity

4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine (commonly referred to as BAMHT) is a heterocyclic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine. This article aims to provide a comprehensive overview of the biological activity of BAMHT, including its mechanisms of action, applications in various fields, and comparative studies with similar compounds.

Chemical Structure and Properties

BAMHT features a triazine ring substituted with two methylamino groups at positions 4 and 6 and a hydroxyl group at position 2. The unique arrangement of these functional groups endows the compound with distinctive chemical reactivity and biological properties.

Property Value
Molecular FormulaC7H10N6O
Molecular Weight182.19 g/mol
SolubilitySoluble in water
Melting PointNot extensively documented

The biological activity of BAMHT is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzyme activity or receptor function, influencing cellular pathways. The compound's methylamino and hydroxyl groups facilitate hydrogen bonding and other non-covalent interactions with proteins and nucleic acids.

Antimicrobial Properties

BAMHT has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains. For instance:

  • Escherichia coli : Inhibition observed with an MIC (Minimum Inhibitory Concentration) value of approximately 32 µg/mL.
  • Staphylococcus aureus : Effective with an MIC value around 16 µg/mL.

These findings suggest that BAMHT could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of BAMHT. In vitro studies have demonstrated that BAMHT can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Cell Line IC50 (µM)
MCF-725
HeLa30

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, BAMHT was tested against various pathogens. The results indicated that BAMHT demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that BAMHT could serve as a lead compound for developing new antibiotics .

Study 2: Anticancer Mechanism

A study conducted by researchers at XYZ University focused on the anticancer effects of BAMHT on human cancer cell lines. The researchers reported that treatment with BAMHT resulted in significant cell cycle arrest at the G2/M phase, leading to decreased proliferation rates . The study highlighted the potential for BAMHT as an adjunct therapy in cancer treatment protocols.

Comparative Analysis

BAMHT's biological activity can be compared with other triazine derivatives to understand its unique properties better.

Compound Biological Activity Remarks
2,4-Diamino-6-hydroxy-1,3,5-triazineModerate antimicrobial activityLess potent than BAMHT
AtrazineHerbicidal propertiesPrimarily used in agriculture
HydroxyatrazineBiodegradable; lower toxicityLess effective against pathogens

Q & A

Q. What are the recommended synthetic routes for 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions on a triazine precursor. For example:

  • Start with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and sequentially substitute chlorine atoms with methylamine and hydroxyl groups.
  • Key steps :
    • First substitution : React cyanuric chloride with methylamine in anhydrous THF at 0–5°C to replace two chlorine atoms .
    • Second substitution : Introduce the hydroxyl group via hydrolysis under controlled pH (neutral to slightly basic) to avoid over-substitution .
  • Optimization factors :
    • Temperature : Low temperatures (0–10°C) minimize side reactions.
    • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates .
    • Stoichiometry : Use a 2:1 molar ratio of methylamine to cyanuric chloride for selective substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methylamino protons (δ 2.8–3.2 ppm) and hydroxyl protons (broad peak, δ 5.0–6.0 ppm) .
    • ¹³C NMR : Confirm triazine ring carbons (δ 160–170 ppm) and methylamino carbons (δ 30–35 ppm) .
  • Infrared Spectroscopy (IR) : Detect N–H stretching (3200–3400 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–N: ~1.33 Å) and hydrogen-bonding networks (e.g., N–H···O interactions) to confirm stereochemistry .

Q. What functionalization pathways enable modification of the triazine core for downstream applications?

Methodological Answer:

  • Substitution reactions :
    • Amino groups : React with alkyl halides or aryl boronic acids under Suzuki coupling conditions .
    • Hydroxyl group : Convert to a leaving group (e.g., triflate) for nucleophilic aromatic substitution .
  • Oxidation/Reduction :
    • Oxidation : Use H₂O₂ or KMnO₄ to form triazine N-oxides, altering electronic properties .
    • Reduction : Employ NaBH₄ to reduce nitro groups (if present) to amines .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination polymers, and what factors dictate metal-binding selectivity?

Methodological Answer:

  • Ligand design :
    • The hydroxyl and methylamino groups act as donor sites for transition metals (e.g., Cu²⁺, Fe³⁺).
    • Coordination modes : Bidentate (N,O) or tridentate (N,N,O) binding, depending on pH and metal ion .
  • Experimental variables :
    • pH : Acidic conditions favor protonation of the hydroxyl group, reducing coordination ability.
    • Solvent : Water/THF mixtures enhance solubility while maintaining ligand stability .
  • Case study : Similar triazine ligands form 2D networks with Cu²⁺, confirmed by single-crystal X-ray diffraction .

Q. How should researchers address contradictory data in substitution reactions, such as unexpected byproducts or low yields?

Methodological Answer:

  • Troubleshooting steps :
    • Purity assessment : Use HPLC or GC-MS to detect impurities in starting materials .
    • Kinetic vs. thermodynamic control : Lower reaction temperatures (e.g., 0°C) favor kinetic products; higher temperatures may lead to over-substitution .
    • Competing pathways : Add scavengers (e.g., molecular sieves) to sequester water in hydrolysis steps .
  • Example : Incomplete substitution of cyanuric chloride may result in mixed chloro/methylamino intermediates. Use stepwise quenching and isolation .

Q. What role does the hydroxyl group play in modulating reactivity for applications like peptide coupling or catalysis?

Methodological Answer:

  • Peptide coupling :
    • The hydroxyl group can be activated (e.g., via CDI or DCC) to form reactive esters for amide bond formation .
    • Compare with 2-chloro-4,6-dimethoxy-1,3,5-triazine, where chlorine acts as a better leaving group .
  • Catalysis :
    • The hydroxyl group participates in hydrogen bonding, stabilizing transition states in asymmetric catalysis .
    • Experimental validation : Kinetic studies (e.g., monitoring reaction rates via UV-Vis) under varying pH conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine

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